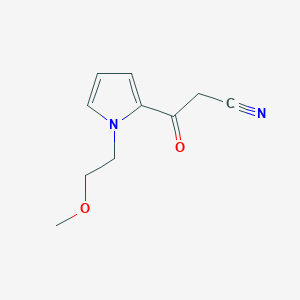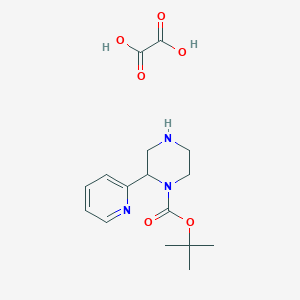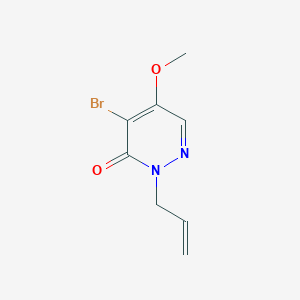
3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile ist eine organische Verbindung, die einen Pyrrolring aufweist, der mit einer 2-Methoxyethylgruppe und einer Nitrilgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile beinhaltet typischerweise die Reaktion von 2-Methoxyethylamin mit einem geeigneten Pyrrolderivat unter kontrollierten Bedingungen. Die Reaktion wird oft in Gegenwart einer Base wie Natriumhydrid durchgeführt, um die nucleophile Substitution zu erleichtern. Das Reaktionsgemisch wird dann unter Rückflussbedingungen erhitzt, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Natriumhydrid in Dimethylformamid (DMF) als Lösungsmittel.
Wichtigste gebildete Produkte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von primären Aminen oder Alkoholen.
Substitution: Bildung verschiedener substituierter Pyrrolderivate.
Wissenschaftliche Forschungsanwendungen
3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer bei der Arzneimittelsynthese untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Wirkmechanismus
The mechanism of action of 3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(2-Methoxyethyl)-3,3-Dialkyl-3,4-dihydroisochinoline: Diese Verbindungen teilen sich die 2-Methoxyethylgruppe und weisen eine ähnliche Reaktivität in chemischen Reaktionen auf.
(S)-Metoprolol: Ein β-Blocker, der eine 2-Methoxyethylgruppe enthält und in der kardiovaskulären Behandlung eingesetzt wird.
Einzigartigkeit
3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile ist einzigartig durch seine Kombination aus einem Pyrrolring mit einer Nitrilgruppe und einem 2-Methoxyethylsubstituenten. Diese Struktur verleiht ihr besondere chemische Eigenschaften und Reaktivität, was sie für bestimmte Anwendungen in Forschung und Industrie wertvoll macht .
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-[1-(2-methoxyethyl)pyrrol-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H12N2O2/c1-14-8-7-12-6-2-3-9(12)10(13)4-5-11/h2-3,6H,4,7-8H2,1H3 |
InChI-Schlüssel |
KQSNUDLGSQUCTK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=CC=C1C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
![2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B11786924.png)

![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)

![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)





![tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11786967.png)
